molecular formula C10H13BrO2 B13598676 (R)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol

(R)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol

Cat. No.: B13598676
M. Wt: 245.11 g/mol
InChI Key: MLUIEVHNSQKXOG-SSDOTTSWSA-N
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Description

®-1-(3-Bromo-4-methoxyphenyl)propan-2-ol is a chiral organic compound with the molecular formula C10H13BrO2 It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a hydroxyl group on the propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromo-4-methoxyphenyl)propan-2-ol typically involves the following steps:

    Bromination: The starting material, 4-methoxyphenylpropan-2-ol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Resolution: The racemic mixture of the brominated product is then resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase.

Industrial Production Methods

Industrial production of ®-1-(3-Bromo-4-methoxyphenyl)propan-2-ol may involve large-scale bromination and resolution processes, optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromo-4-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of de-brominated alcohols

    Substitution: Formation of azides, nitriles, or other substituted products

Scientific Research Applications

®-1-(3-Bromo-4-methoxyphenyl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromo-4-methoxyphenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups on the phenyl ring can influence the compound’s binding affinity and specificity for these targets. The hydroxyl group on the propanol chain can participate in hydrogen bonding and other interactions that modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(3-Bromo-4-methoxyphenyl)ethanol: A related compound with a shorter carbon chain.

    1-(3-Bromo-4-methoxyphenyl)propan-1-ol: A positional isomer with the hydroxyl group on the first carbon.

Uniqueness

®-1-(3-Bromo-4-methoxyphenyl)propan-2-ol is unique due to its specific stereochemistry, which can result in distinct biological activity and interactions compared to its enantiomers and positional isomers

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

(2R)-1-(3-bromo-4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H13BrO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6-7,12H,5H2,1-2H3/t7-/m1/s1

InChI Key

MLUIEVHNSQKXOG-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)Br)O

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)Br)O

Origin of Product

United States

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